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Compound of Interest

Compound Name: Benzyl isobutyrate

Cat. No.: B085764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzyl Isobutyrate
Benzyl isobutyrate (FEMA Number 2141) is an aromatic ester recognized for its significant

contribution to flavor and fragrance compositions.[1][2] Chemically, it is the ester of benzyl

alcohol and isobutyric acid, with the chemical formula C₁₁H₁₄O₂.[2] It is generally recognized as

safe (GRAS) for its intended use as a flavoring agent in food.[1]

Organoleptic Profile:

Aroma: Benzyl isobutyrate possesses a complex and pleasant aroma profile characterized

as sweet, fruity-floral, and reminiscent of jasmine.[3] It exhibits nuances of ripe berries

(strawberry, raspberry) and tropical fruits, but in a smoother, rounder, and less sharp manner

than its close analog, benzyl acetate.

Taste: At typical usage concentrations, it imparts a sweet, fruity taste with strawberry-like

notes, enhancing the overall flavor profile of food products.

Natural Occurrence: Benzyl isobutyrate is a naturally occurring compound found in a variety

of plants and food products. Its presence has been reported in:

Cherimoya (Annona cherimolia)

Mint and Spearmint
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Honey

Beer

Data Presentation: Quantitative Applications
Benzyl isobutyrate is valued for its ability to act as a modifier and blender, adding naturalness

and depth to flavor profiles. The following tables summarize its typical usage levels in various

food categories as reported by the Flavor and Extract Manufacturers Association (FEMA) and

other industry sources.

Physicochemical Properties of Benzyl

Isobutyrate

CAS Number 103-28-6

FEMA Number 2141

Molecular Formula C₁₁H₁₄O₂

Molecular Weight 178.23 g/mol

Boiling Point 229-230 °C

Appearance Colorless to pale yellow liquid

Solubility
Insoluble in water, soluble in organic solvents

and oils.
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Reported Usage Levels of Benzyl

Isobutyrate in Food (FEMA, 1965)

Food Category Average Maximum Use Level (ppm)

Beverages 2.8

Ice Cream, Ices, etc. 5.4

Candy 16

Baked Goods 19

General Flavor Compositions ~25 ppm

Experimental Protocols
Protocol 1: Quantification of Benzyl Isobutyrate in a
Beverage Matrix via GC-MS
Objective: To identify and quantify the concentration of benzyl isobutyrate in a liquid food

matrix, such as a fruit-flavored beverage.

Methodology: Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas

Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents:

GC-MS system with a mass selective detector

SPME fiber assembly (e.g., DVB/CAR/PDMS)

20 mL headspace vials with magnetic screw caps and septa

Heating and agitation module for SPME

Benzyl isobutyrate standard (≥97% purity)

Internal standard (e.g., 4-methyl-2-pentanol or a suitable stable isotope-labeled standard)
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Sodium chloride (NaCl), analytical grade

Deionized water

Beverage sample

Procedure:

Standard Preparation:

Prepare a stock solution of benzyl isobutyrate (1000 µg/mL) in ethanol.

Create a series of calibration standards by spiking known amounts of the stock solution

into a model beverage base (e.g., sugar water at a similar Brix to the sample) to achieve

concentrations ranging from 0.1 to 50 ppm.

Add a fixed concentration of the internal standard to each calibration standard and

sample.

Sample Preparation:

Pipette 10 mL of the beverage sample (or calibration standard) into a 20 mL headspace

vial.

Add 2 g of NaCl to the vial. The salt increases the ionic strength of the matrix, promoting

the release of volatile compounds into the headspace.

Immediately seal the vial with the screw cap.

HS-SPME Extraction:

Place the vial in the heating and agitation module, pre-heated to 60°C.

Expose the SPME fiber to the headspace of the sample for 30 minutes with continuous

agitation.

After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal

desorption.
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GC-MS Analysis:

GC Inlet: 250°C, Splitless mode (1 minute).

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

column.

Oven Temperature Program:

Initial temperature: 50°C, hold for 2 minutes.

Ramp 1: Increase to 150°C at a rate of 5°C/min.

Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.

MS Parameters:

Transfer Line Temperature: 250°C.

Ion Source Temperature: 230°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 35-350.

Data Analysis:

Identify benzyl isobutyrate based on its retention time and comparison of its mass

spectrum with a reference library (e.g., NIST). Key identifying ions for benzyl isobutyrate
include m/z 91 (tropylium ion, base peak), 108, and 71.

Quantify the compound by creating a calibration curve of the peak area ratio (benzyl
isobutyrate/internal standard) versus concentration.

Protocol 2: Sensory Evaluation of Benzyl Isobutyrate in
a Model Beverage

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b085764?utm_src=pdf-body
https://www.benchchem.com/product/b085764?utm_src=pdf-body
https://www.benchchem.com/product/b085764?utm_src=pdf-body
https://www.benchchem.com/product/b085764?utm_src=pdf-body
https://www.benchchem.com/product/b085764?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To characterize the sensory profile of benzyl isobutyrate and determine its flavor

contribution at different concentrations using Quantitative Descriptive Analysis (QDA).

Methodology: A trained sensory panel will evaluate the aroma and flavor of a model beverage

containing varying concentrations of benzyl isobutyrate.

Materials:

Benzyl isobutyrate standard

Model beverage base (e.g., 10% sugar solution with 0.1% citric acid)

Odor-free sample cups with lids, coded with random 3-digit numbers

Palate cleansers (unsalted crackers, deionized water)

Sensory evaluation software or paper ballots

Procedure:

Panelist Training:

Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

Conduct training sessions to familiarize panelists with the key aroma and flavor attributes

associated with fruity and floral esters. Develop a consensus vocabulary (lexicon) to

describe these attributes.

Key attributes for benzyl isobutyrate may include: Fruity (Berry), Fruity (Tropical), Floral

(Jasmine), Sweet, Powdery, Chemical/Solvent.

Sample Preparation:

Prepare solutions of benzyl isobutyrate in the model beverage base at three different

concentrations, for example:

Low: 2 ppm
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Medium: 5 ppm

High: 10 ppm

Include a "zero" sample (the base beverage alone) as a control.

Pour 30 mL of each sample into coded cups and allow them to equilibrate to room

temperature before serving.

Evaluation Protocol:

Conduct the evaluation in a sensory laboratory under controlled lighting and with minimal

distractions.

Present the samples to the panelists in a randomized order.

Instruct panelists to first evaluate the aroma of the sample by sniffing the headspace.

Next, they should taste the sample, holding it in their mouth for several seconds to

evaluate the full flavor profile.

Panelists rate the intensity of each agreed-upon attribute (from the lexicon) on a 15-cm

line scale, anchored from "Not Perceptible" to "Very Intense."

Ensure panelists cleanse their palate with water and crackers between samples.

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant

differences in the attribute ratings between the different concentrations.

Use post-hoc tests (e.g., Tukey's HSD) to identify which specific samples differ.

Visualize the results using a spider web (or radar) plot to compare the sensory profiles of

the different concentrations.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations

Sourcing & Identification

Characterization

Application & Quality Control

Natural Occurrence
(e.g., Cherimoya)

Purity & Identity Check
(GC-MS Analysis)

Chemical Synthesis
(Fischer Esterification)

Sensory Evaluation
(Descriptive Analysis)

Define Organoleptic
Profile

Flavor Formulation
(e.g., Strawberry Flavor)

Incorporate into
Food Matrix

(Beverage, Candy)

Final Product QC
(Sensory & Analytical)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b085764?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b085764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the application of benzyl isobutyrate in flavor creation.
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Caption: Synthesis of benzyl isobutyrate via Fischer esterification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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